molecular formula C7H6N2O3S B1301136 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32084-55-2

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No. B1301136
CAS RN: 32084-55-2
M. Wt: 198.2 g/mol
InChI Key: LNTBEMJFYFIVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives can be achieved through different methods. For instance, the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes can produce oxazolidines and thiazolidines, which upon dehydrogenation yield oxazoles and thiazoles . Another approach involves the reaction of 6-amino-1,3-dialkyluracils with Appel's salt to prepare isothiazolopyrimidines . A catalyst-free, one-pot reaction under ultrasound irradiation has been developed for the synthesis of thiadiazolopyrimidine derivatives . Additionally, the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid and benzaldehyde can lead to thiazolopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the spatial structure of these compounds, revealing that the thiazolopyrimidine and naphthalene systems can be essentially coplanar in some derivatives . The identification of these compounds has also been supported by IR and NMR spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo a variety of chemical reactions. For example, they can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine . They can also react with cyclic secondary amines to produce cine-substituted products . Exchange reactions under physiological conditions have been investigated, providing insights into the stability of these compounds . The synthesis of carbohydrazin derivatives of thiadiazolopyrimidine has been described, which exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. The coplanarity of the thiazolopyrimidine system with other aromatic systems can affect the compound's crystallinity and stability . The antimicrobial activity of these compounds suggests that they have significant interactions with biological molecules, which is an important aspect of their chemical properties . The stability and exchange reactions of these compounds under physiological conditions are crucial for their potential therapeutic applications .

Scientific Research Applications

Optical Sensors Development

Pyrimidine derivatives, including structures akin to "5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid", are significant in the synthesis of optical sensors. Their capability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Research has demonstrated their broad application in biological and medicinal fields due to these properties (Jindal & Kaur, 2021).

Synthesis of Complex Organic Molecules

Studies have outlined the synthesis of various pyrimidine derivatives starting from compounds like barbituric acid and thiobarbituric acid, highlighting the biological significance and therapeutic importance of these synthesized molecules. These endeavors have paved new pathways for the synthesis of pyrimidine derivatives in synthetically useful yields (Nandha kumar et al., 2001).

Nucleic Acid Bases Tautomerism

The study of tautomeric equilibria of purine and pyrimidine bases, including changes resulting from interactions with different environments, is crucial for understanding biological processes at the molecular level. Research has focused on how these interactions influence the stability of oxo and hydroxy tautomeric forms, with implications for DNA and RNA structure and function (Person et al., 1989).

Optoelectronic Materials

Quinazolines and pyrimidines are being researched for their applications in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their electroluminescent properties and potential for use in highly efficient red phosphorescent OLEDs are of particular interest (Lipunova et al., 2018).

properties

IUPAC Name

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTBEMJFYFIVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365203
Record name 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

CAS RN

32084-55-2
Record name 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32084-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.